molecular formula C20H23NO5S B2627088 methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327181-12-3

methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

Cat. No.: B2627088
CAS No.: 1327181-12-3
M. Wt: 389.47
InChI Key: JIZYGELPPGYDOQ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

  • Polymeric Protecting Groups:

    • The compound was explored for its potential use as a novel polymeric amino protecting group. Monomers like 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate, homo- and copolymerized with methyl acrylate, showed promising kinetic results for deprotection, making these polymers interesting candidates for use as polymeric amino protecting groups (Gormanns & Ritter, 1994).
  • Photochromic Polymers:

    • Methylacrylate monomers with azobenzene groups, including those with heterocyclic sulfonamide substituents, were synthesized and used to prepare homopolymers and copolymers. These materials demonstrated photochromic properties, showcasing potential for applications where light-induced changes are desirable, such as smart coatings or sensors (Ortyl, Janik, & Kucharski, 2002).
  • Hydrocarbonylation and Polymerization:

    • The hydrocarbonylation of methyl acrylate with CO and H2O was studied, yielding products like dimethyl 4-oxopimelate. This research paves the way for understanding the catalytic processes and potential industrial applications in creating various acrylate derivatives (Murata & Matsuda, 1982).
  • Reactivity in Cycloaddition Reactions:

    • Research has shown the reactivity of various acrylate derivatives, including methyl (E)-3-(phenylsulfonyl)- and methyl (E)-3-(p-tosyl)acrylates, in 1,3-dipolar cycloaddition reactions. This opens avenues for the synthesis of complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Vasin et al., 2015).
  • Graft Polymerization to Protein Functional Groups:

    • The compound was used in the graft polymerization of methyl acrylate to functional groups in proteins, indicating potential for developing novel biomaterials and drug delivery systems (Krull & Friedman, 1967).

Properties

IUPAC Name

methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-5-26-17-9-7-16(8-10-17)21-13-19(20(22)25-4)27(23,24)18-11-6-14(2)15(3)12-18/h6-13,21H,5H2,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZYGELPPGYDOQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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